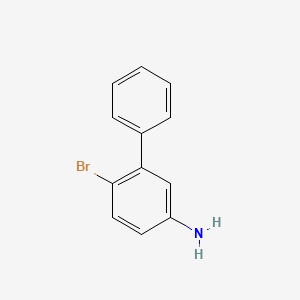

3-Amino-6-bromobiphenyl

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTUHSJLGKCOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657666 | |

| Record name | 6-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036750-83-0 | |

| Record name | 6-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Amino-6-bromobiphenyl: A Technical Guide for Researchers

CAS Number: 1036750-83-0

This technical guide provides an in-depth overview of 3-Amino-6-bromobiphenyl, a biphenyl derivative of interest to researchers and professionals in drug development and organic synthesis. Due to limited direct experimental data on this specific compound, this guide presents a combination of available data and projected methodologies based on well-established chemical principles and data for analogous compounds.

Core Compound Properties

3-Amino-6-bromobiphenyl is a substituted aromatic amine with a molecular structure that makes it a valuable building block in medicinal chemistry and material science. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1036750-83-0 | Internal Database |

| Molecular Formula | C₁₂H₁₀BrN | Internal Database |

| Molecular Weight | 248.12 g/mol | Internal Database |

| IUPAC Name | 5-bromo-[1,1'-biphenyl]-3-amine | Internal Database |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)N)Br | Internal Database |

| Physical Description | Solid (predicted) | --- |

| Solubility | Sparingly soluble in water (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

Synthesis and Experimental Protocols

The synthesis of 3-Amino-6-bromobiphenyl can be achieved through various synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method for the formation of the biphenyl core structure. Below is a proposed experimental protocol for the synthesis of 3-Amino-6-bromobiphenyl, adapted from established procedures for similar aminobiphenyl derivatives.

Proposed Synthesis via Suzuki-Miyaura Coupling

This proposed synthesis involves the palladium-catalyzed cross-coupling of a brominated aniline derivative with phenylboronic acid.

Reaction Scheme:

Caption: Proposed synthetic pathway for 3-Amino-6-bromobiphenyl.

Experimental Protocol:

Step 1: Suzuki-Miyaura Coupling to form 2-Bromo-5-nitrobiphenyl

-

Reaction Setup: To a dried round-bottom flask, add 2-bromo-5-nitroaniline (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of toluene and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 2-bromo-5-nitrobiphenyl.

Step 2: Reduction of the Nitro Group to form 3-Amino-6-bromobiphenyl

-

Reaction Setup: Dissolve the purified 2-bromo-5-nitrobiphenyl (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add a reducing agent. A common method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitor by TLC).

-

Work-up (for SnCl₂ reduction): Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield 3-Amino-6-bromobiphenyl.

Characterization Data

| Analysis Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm. The protons on the aminophenyl ring will show distinct splitting patterns influenced by the amino and bromo substituents. The protons on the unsubstituted phenyl ring will likely appear as a multiplet. |

| ¹³C NMR | Signals corresponding to the twelve carbon atoms of the biphenyl core. The carbons attached to bromine and nitrogen will be significantly shifted. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 248.12 g/mol , with a characteristic isotopic pattern for a monobrominated compound (M+2 peak of similar intensity). |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. |

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3-Amino-6-bromobiphenyl scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. The amino and bromo functional groups provide reactive handles for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Potential Workflow for Derivative Synthesis and Screening:

Caption: A generalized workflow for utilizing 3-Amino-6-bromobiphenyl in drug discovery.

While specific biological targets for 3-Amino-6-bromobiphenyl are not yet reported, the broader class of aminobiphenyls has been investigated for a range of biological activities. It is important to note that some aminobiphenyls, such as 4-aminobiphenyl, are known carcinogens. Therefore, any drug development program involving this scaffold would require careful toxicological evaluation. The introduction of substituents, as is common in medicinal chemistry, can significantly alter the biological and toxicological profile of the parent molecule.

Signaling Pathways: A Hypothetical Context

Given the prevalence of biphenyl scaffolds in kinase inhibitors, one could hypothesize that derivatives of 3-Amino-6-bromobiphenyl might be designed to target specific protein kinases involved in cancer signaling pathways. For instance, the biphenyl moiety could serve as a scaffold to position functional groups that interact with the ATP-binding pocket of a target kinase.

Hypothetical Kinase Inhibition Signaling Pathway:

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a drug candidate derived from 3-Amino-6-bromobiphenyl.

This diagram illustrates a generic signal transduction cascade where a derivative of 3-Amino-6-bromobiphenyl acts as an inhibitor of a key kinase, thereby blocking downstream signaling and cellular proliferation. This represents a common strategy in modern cancer drug discovery.

Disclaimer: The experimental protocols and discussions of potential applications and signaling pathways are provided for informational purposes and are based on established chemical and biological principles for analogous compounds. Researchers should conduct their own literature review and risk assessment before attempting any experimental work.

An In-depth Technical Guide to 3-Amino-6-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Amino-6-bromobiphenyl (also known as 6-bromo-[1,1'-biphenyl]-3-amine). This document is intended for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Core Molecular Data

3-Amino-6-bromobiphenyl is a substituted biphenyl compound. The presence of an amino group and a bromine atom makes it a versatile intermediate for further chemical modifications. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 248.12 g/mol | [1] |

| Molecular Formula | C₁₂H₁₀BrN | [1] |

| CAS Number | 1036750-83-0 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Br | |

| InChI Key | CZTUHSJLGKCOSC-UHFFFAOYSA-N | |

| Appearance | Solid (typical) | |

| Purity | ≥98% (typical commercial grade) | [1] |

Synthesis of 3-Amino-6-bromobiphenyl

The primary synthetic route to 3-Amino-6-bromobiphenyl and its derivatives is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms the central carbon-carbon bond of the biphenyl scaffold.

Suzuki-Miyaura Cross-Coupling: An Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-Amino-6-bromobiphenyl via a Suzuki-Miyaura coupling reaction between a brominated aniline derivative and phenylboronic acid. The presence of the unprotected amino group can sometimes interfere with the catalytic cycle, but with appropriate ligand and base selection, the reaction can proceed efficiently.

Reaction Scheme:

Materials:

-

4-Bromo-2-aminopyridine (or a similar brominated aniline precursor) (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the brominated aniline precursor (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 3-Amino-6-bromobiphenyl.[2]

Experimental Workflow Diagram:

Potential Applications in Drug Development

While specific biological activity data for 3-Amino-6-bromobiphenyl is not extensively reported in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The aminobiphenyl scaffold is a key feature in compounds targeting a range of therapeutic areas, particularly in oncology.

Derivatives of similar structures, such as aminopyridines and other biphenylamides, have been investigated as:

-

Kinase Inhibitors: The aminopyridine and related scaffolds are common in molecules designed to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2]

-

Hsp90 Inhibitors: Biphenylamide structures have been explored as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is a target in cancer therapy.[3]

-

Antimicrobial and Anticancer Agents: Scaffolds containing bromophenyl and amino groups have been incorporated into molecules showing antimicrobial and anticancer activities.[4]

Hypothetical Signaling Pathway Involvement

Given the prevalence of the aminobiphenyl scaffold in kinase inhibitors, it is plausible that derivatives of 3-Amino-6-bromobiphenyl could be designed to target signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Disclaimer: The following diagram illustrates a hypothetical interaction. There is currently no direct experimental evidence to suggest that 3-Amino-6-bromobiphenyl itself modulates this pathway.

Conclusion

3-Amino-6-bromobiphenyl is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the field of drug discovery. Its synthesis is accessible through established methods like the Suzuki-Miyaura cross-coupling reaction. While direct biological data for this specific molecule is limited, its structural components are found in numerous compounds with demonstrated therapeutic potential, particularly in oncology. Further research into the biological activities of derivatives of 3-Amino-6-bromobiphenyl could lead to the discovery of new and effective therapeutic agents.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Biological Evaluation of Alkylamino Biphenylamides as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-6-bromobiphenyl chemical structure

An In-depth Technical Guide to 3-Amino-6-bromobiphenyl

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Amino-6-bromobiphenyl, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

3-Amino-6-bromobiphenyl, also known by its IUPAC name 4-bromo-3-phenylaniline, is an aromatic organic compound.[1] Its structure features a biphenyl backbone with an amino (-NH2) group and a bromine (-Br) atom substituted on one of the phenyl rings. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules in medicinal chemistry and materials science.

Chemical Structure

The chemical structure of 3-Amino-6-bromobiphenyl is characterized by the following identifiers:

-

Canonical SMILES: C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Br[1]

-

InChI: InChI=1S/C12H10BrN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2[1]

-

InChIKey: CZTUHSJLGKCOSC-UHFFFAOYSA-N[1]

Physicochemical Properties

The quantitative physicochemical data for 3-Amino-6-bromobiphenyl are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1036750-83-0 | [1] |

| Molecular Weight | 248.12 g/mol | [1] |

| Density | 1.432 ± 0.06 g/cm³ | [1] |

| Solubility | Almost insoluble in water (0.047 g/L at 25 °C) | [1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.28 | [1] |

Synthesis and Reactivity

The synthesis of substituted biphenyls often involves cross-coupling reactions. A plausible and common strategy for synthesizing 3-Amino-6-bromobiphenyl is the Suzuki coupling reaction. The amino group's reactivity necessitates the use of a protecting group during the coupling step.

Representative Synthetic Workflow: Suzuki Coupling

A logical workflow for the synthesis of 3-Amino-6-bromobiphenyl is outlined below. This process involves the protection of the aniline, followed by a palladium-catalyzed Suzuki coupling, and concluding with deprotection to yield the final product.

Experimental Protocol: Suzuki Coupling Method

The following is a detailed, representative protocol for the synthesis of 3-Amino-6-bromobiphenyl based on established chemical principles.

Step 1: Protection of 2,5-Dibromoaniline

-

Dissolve 2,5-dibromoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base, such as triethylamine (1.5 eq).

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain tert-butyl (2,5-dibromophenyl)carbamate.

Step 2: Suzuki Coupling

-

In a reaction vessel, combine the protected intermediate, tert-butyl (2,5-dibromophenyl)carbamate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a base, typically an aqueous solution of sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).

-

Add a solvent system, such as a mixture of toluene and ethanol, or dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to yield tert-butyl (4-bromo-3-phenylphenyl)carbamate.

Step 3: Deprotection

-

Dissolve the purified coupled product (1.0 eq) in a suitable solvent like dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the removal of the Boc protecting group by TLC.

-

Once the reaction is complete, neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.

-

Extract the final product, 3-Amino-6-bromobiphenyl, with an organic solvent.

-

Dry the organic phase, concentrate, and purify if necessary by recrystallization or column chromatography.

Applications in Research and Development

Brominated organic compounds are crucial in drug discovery and development.[3] The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins, and serves as a reactive handle for further chemical modifications via cross-coupling reactions.[3][4]

Role in Drug Discovery

The 3-amino-6-bromobiphenyl scaffold is of significant interest to medicinal chemists. The amino group provides a site for amide bond formation or other derivatizations, while the bromobiphenyl core can be tailored to fit into the binding pockets of various biological targets. Biphenyl derivatives are key intermediates in the synthesis of pharmaceuticals.[4] For instance, related aminobiphenyl structures are used to prepare essential drugs, such as the thrombopoietin receptor agonist Eltrombopag, which is derived from a 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid intermediate.[5] Furthermore, compounds containing bromophenyl groups have been investigated as potential antimicrobial and anticancer agents.[6]

Logical Pathway for Drug Development

The integration of 3-Amino-6-bromobiphenyl into a drug development pipeline typically follows a structured path from initial screening to lead optimization.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]

- 6. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-6-bromobiphenyl physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Amino-6-bromobiphenyl. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related compounds and general experimental methodologies relevant to its synthesis and characterization.

Core Physical Properties

Quantitative data for 3-Amino-6-bromobiphenyl is limited. The following table summarizes available data, noting where values are calculated or derived from similar compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₀BrN | Calculated |

| Molecular Weight | 248.12 g/mol | |

| Density | 1.432 ± 0.06 g/cm³ | Predicted |

| Water Solubility | 0.047 g/L at 25°C | Predicted, indicating it is practically insoluble. |

| Melting Point | Data not available | Experimental data for the specific compound is not readily available. For context, the related compound 3-bromobiphenyl has a reported melting point of 93-94 °C. |

| Boiling Point | Data not available | Experimental data for the specific compound is not readily available. The related compound 3-bromobiphenyl has a reported boiling point of 300 °C. |

Experimental Protocols

Synthesis of Substituted Aminobiphenyls via Suzuki-Miyaura Coupling

A common and effective method for synthesizing substituted biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. The following is a general procedure adapted for the synthesis of an aminobiphenyl derivative from a bromoaniline and a phenylboronic acid, which could be a plausible route to 3-Amino-6-bromobiphenyl.

Reaction Scheme:

A general Suzuki-Miyaura cross-coupling reaction scheme.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the bromoaniline derivative (1.0 eq), the phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (4:1 ratio), followed by the addition of a base, such as potassium carbonate (2.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

-

Heating: Heat the reaction mixture to a temperature of 80-100°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization of Biphenyl Derivatives

The structure and purity of the synthesized 3-Amino-6-bromobiphenyl would be confirmed using standard analytical techniques.

Workflow for the characterization of a synthesized biphenyl derivative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR would show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants providing information about the substitution pattern. The carbon NMR would confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Amino-6-bromobiphenyl is not widely available. The following information is based on the safety profiles of structurally similar aromatic amines and brominated compounds.

-

Hazard Statements: Aromatic amines are often harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation. Some aromatic amines are suspected of causing genetic defects or cancer. Brominated aromatic compounds may also be toxic and harmful to the environment.

-

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Always consult the specific Safety Data Sheet provided by the supplier before handling this or any chemical.

Logical Relationships in Experimental Design

The successful synthesis and characterization of 3-Amino-6-bromobiphenyl rely on a logical sequence of experimental steps.

Logical workflow for the synthesis and confirmation of the target compound.

3-Amino-6-bromobiphenyl stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 3-Amino-6-bromobiphenyl

This technical guide provides comprehensive information on the stability and recommended storage conditions for 3-Amino-6-bromobiphenyl (CAS No. 1036750-83-0). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who handle or store this compound.

Chemical and Physical Properties

3-Amino-6-bromobiphenyl is an organic intermediate with the molecular formula C12H10BrN.[1] Understanding its physical and chemical properties is fundamental to ensuring its stability and proper handling.

| Property | Value | Reference |

| CAS Number | 1036750-83-0 | [2] |

| Molecular Formula | C12H10BrN | [1] |

| Molecular Weight | ~248.12 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Density (Predicted) | 1.432 ± 0.06 g/cm³ | [1] |

| Solubility | Almost insoluble in water (0.047 g/L at 25°C) | [1] |

| Topological Polar Surface Area | 26.02 Ų | [1] |

Chemical Stability

Key Factors Influencing Stability:

-

Light: Aromatic amines can be sensitive to light. To maintain purity, it is recommended to protect the compound from light.[3]

-

Air/Oxygen: The amino group can be susceptible to oxidation. Storage under an inert atmosphere, such as argon or nitrogen, is a common practice to enhance the stability of sensitive reagents.[3]

-

Temperature: Elevated temperatures can promote degradation. Strong heating should be avoided.

-

Incompatible Materials: Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions. Other incompatible materials for similar compounds include acids, acid anhydrides, acid chlorides, and chloroformates.[4]

The following diagram illustrates the key factors that can potentially lead to the degradation of 3-Amino-6-bromobiphenyl.

Caption: Potential factors leading to the degradation of 3-Amino-6-bromobiphenyl.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and shelf-life of 3-Amino-6-bromobiphenyl. The following recommendations are based on safety data sheets for the compound and its analogues.

| Condition | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place. Recommended temperatures can range from 2-8°C to not exceeding 30°C.[3][5] | [3][5] |

| Atmosphere | For enhanced stability, store under an inert gas like argon or nitrogen. | [3] |

| Light | Keep in a dark place, protected from light.[3][5] | [3][5] |

| Container | Keep container tightly closed and sealed.[4] Brown glass bottles or aluminized bags are suggested for similar compounds.[3] | [3][4] |

| Ventilation | Store in a well-ventilated area.[4] | [4] |

| Handling Precautions | Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and inhalation.[2] Use personal protective equipment.[2] | [2] |

The workflow below outlines the recommended steps for handling and storing the compound upon receipt.

Caption: Recommended workflow for the safe handling and storage of the compound.

Experimental Protocol: Chemical Stability Assessment

While a specific stability study for 3-Amino-6-bromobiphenyl is not provided, this section outlines a general protocol that can be adapted to assess its stability under various conditions. This protocol is based on standard pharmaceutical and chemical stability testing guidelines.

Objective: To evaluate the stability of 3-Amino-6-bromobiphenyl under accelerated (heat, humidity) and photostability conditions.

Materials:

-

3-Amino-6-bromobiphenyl (test sample)

-

Controlled environment chambers (e.g., 40°C/75% RH, 25°C/60% RH)[6]

-

Photostability chamber

-

Amber glass vials or other suitable containers

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Solvents for sample preparation and HPLC mobile phase (e.g., acetonitrile, water)

Methodology:

-

Initial Analysis (T=0):

-

Accurately weigh and dissolve a sample of 3-Amino-6-bromobiphenyl in a suitable solvent.

-

Analyze the sample using a validated HPLC method to determine its initial purity and identify any existing impurities. This serves as the baseline data.[6]

-

Record the physical appearance (color, form) of the compound.

-

-

Sample Preparation for Stability Study:

-

Weigh equal amounts of the compound into several amber glass vials.

-

Some vials should be loosely capped to allow for air exposure, while others can be tightly sealed, and a third set can be sealed after purging with an inert gas (e.g., argon) to test atmospheric effects.

-

-

Storage Conditions and Time Points:

-

Place the prepared vials in controlled environment chambers set to the following conditions:

-

Establish predetermined time points for analysis (e.g., 1, 2, 4, 8, and 12 weeks).[6]

-

-

Analysis at Each Time Point:

-

At each interval, remove one vial from each storage condition.

-

Visually inspect for any change in physical appearance.

-

Prepare the sample for HPLC analysis using the same procedure as the T=0 analysis.

-

Analyze the sample to determine the purity and quantify any new degradation peaks that have emerged.[6]

-

-

Data Evaluation:

-

Compare the HPLC chromatograms and purity results from each time point to the T=0 data.[6]

-

A significant change, such as a purity decrease of >2%, a change in appearance, or the formation of significant degradation products, would indicate instability under those specific storage conditions.[6]

-

Identify and, if possible, characterize any major degradation products.

-

This generalized protocol provides a framework for systematically evaluating the stability of 3-Amino-6-bromobiphenyl, allowing researchers to establish optimal storage conditions and predict its shelf life.

References

The Reactivity Profile of 3-Amino-6-bromobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 3-amino-6-bromobiphenyl (also known as 4-bromo-3-phenylaniline), a versatile building block in organic synthesis. Its unique structure, featuring a nucleophilic amino group and a reactive aryl bromide, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and materials science. This document details the core reactivity of this compound, including key palladium-catalyzed cross-coupling reactions and transformations involving the amino group, supported by experimental data and procedural outlines.

Spectroscopic and Physicochemical Data

A foundational understanding of a compound's properties is critical for its application in synthesis. The following table summarizes the key spectroscopic data for 3-amino-6-bromobiphenyl.

| Data Type | Spectral Information |

| ¹H NMR | Spectral data available.[1] |

| ¹³C NMR | Spectral data available.[1] |

| Infrared (IR) | Spectral data available.[1] |

| Mass Spec (MS) | Spectral data available.[1] |

| Molecular Formula | C₁₂H₁₀BrN |

| Molecular Weight | 248.12 g/mol |

| CAS Number | 1036750-83-0 |

Core Reactivity Profile

The reactivity of 3-amino-6-bromobiphenyl is dominated by the chemistry of its two primary functional groups: the aromatic amine and the aryl bromide. The amino group serves as a potent nucleophile and a handle for diazotization, while the carbon-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 3-Amino-6-bromobiphenyl is an excellent substrate for several of these transformations.

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. The bromine atom of 3-amino-6-bromobiphenyl can be readily coupled with a variety of boronic acids or their esters to introduce new aryl or alkyl substituents. The amino group can influence the reaction, and its unprotected form is often tolerated under specific catalytic conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide, adaptable for 3-amino-6-bromobiphenyl, is as follows:

-

To a reaction vessel, add the aryl bromide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative data for the Suzuki-Miyaura coupling of a close structural analog, 4-bromoaniline, with phenylboronic acid indicates that the reaction proceeds, although potentially at a slower rate than with electron-withdrawing groups on the aryl bromide.[2]

The Buchwald-Hartwig amination enables the formation of a new C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst.[1][3] This reaction can be applied to 3-amino-6-bromobiphenyl to introduce a second amino group, leading to the formation of substituted diaminobiphenyls. The existing amino group can potentially react, leading to oligomerization, so careful control of reaction conditions is necessary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination is as follows:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).

-

Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

-

The reaction mixture is heated, typically between 80 and 110 °C, with vigorous stirring.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The product is purified by column chromatography.

Reactions of the Amino Group

The primary amino group on the biphenyl scaffold is a versatile functional handle for a variety of chemical transformations.

The amino group of 3-amino-6-bromobiphenyl can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid). This diazonium intermediate is highly reactive and can be displaced by a wide range of nucleophiles in what is known as the Sandmeyer reaction.[4] This allows for the introduction of various substituents, including halogens (Cl, I), cyano, and hydroxyl groups, at the position of the original amino group.

Experimental Protocol: General Procedure for Diazotization followed by Sandmeyer Reaction

A general two-step procedure is as follows:

Step 1: Diazotization

-

Dissolve 3-amino-6-bromobiphenyl in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., H₂SO₄ or HCl).

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.

-

Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate vessel, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid.

-

Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

-

Nitrogen gas evolution is typically observed. The reaction mixture is often warmed to room temperature or gently heated to ensure complete reaction.

-

The product is then isolated by extraction and purified by distillation or chromatography.

References

Navigating the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-Amino-6-bromobiphenyl Derivatives and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature has limited specific data on the biological activity of 3-Amino-6-bromobiphenyl derivatives. This guide, therefore, provides an in-depth analysis of structurally related compounds, offering valuable insights into their potential therapeutic applications and the methodologies used to evaluate them. The presented data on related scaffolds, which feature key structural motifs like a substituted aminobiphenyl or a brominated aryl group, can serve as a foundational resource for the design and investigation of novel 3-Amino-6-bromobiphenyl derivatives.

Introduction: The Therapeutic Promise of Aminobiphenyl Scaffolds

The aminobiphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various substituents, such as a bromine atom, can significantly modulate the pharmacological properties of these molecules. This guide explores the biological activities of derivatives that share structural similarities with 3-Amino-6-bromobiphenyl, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer and Antimicrobial Activities of Bromophenyl-Containing Pyrimidine Scaffolds

A series of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds have been synthesized and evaluated for their antimicrobial and anticancer properties. These compounds demonstrate the potential of molecules containing both a bromophenyl and an amino group to inhibit the growth of various pathogens and cancer cells.[1][2]

Quantitative Biological Activity Data

The following tables summarize the minimum inhibitory concentration (MIC) values against a panel of bacterial and fungal strains, and the GI50 values for anticancer activity against the HCT116 human colorectal cancer cell line.[1][2]

Table 1: Antimicrobial Activity (MIC in µg/mL) of Bromophenyl-Containing Pyrimidine Derivatives [1][2]

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| k6 | 1.95 | 3.9 | 3.9 | 7.81 | 3.9 | 7.81 |

| k12 | 0.97 | 1.95 | 1.95 | 3.9 | 1.95 | 3.9 |

| k14 | 1.95 | 0.97 | 3.9 | 1.95 | 0.97 | 1.95 |

| k20 | 3.9 | 1.95 | 1.95 | 3.9 | 1.95 | 1.95 |

Table 2: Anticancer Activity (GI50 in µM) of Bromophenyl-Containing Pyrimidine Derivatives against HCT116 Cells [1][2]

| Compound | GI50 (µM) |

| k8 | 0.09 |

| k14 | 0.05 |

Experimental Protocols

Antimicrobial Susceptibility Testing (Tube Dilution Method) [1][2]

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight. The turbidity of the cultures is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth for bacteria or Sabouraud Dextrose broth for fungi in test tubes.

-

Inoculation: A standardized volume of the microbial inoculum is added to each tube.

-

Incubation: The inoculated tubes are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Activity (Sulphorhodamine B - SRB Assay) [1][2]

-

Cell Culture: HCT116 human colorectal cancer cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with 0.4% (w/v) Sulphorhodamine B solution.

-

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at 510 nm using a microplate reader.

-

Data Analysis: The GI50 value, the concentration required to inhibit cell growth by 50%, is calculated from the dose-response curve.

Logical Workflow for Anticancer Drug Screening

Caption: Workflow for determining the in vitro anticancer activity of compounds using the SRB assay.

SMARCA2/4 Degradation by 3-Amino-6-aryl Pyridazine Derivatives

A recent study focused on the design and synthesis of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as degraders of the SMARCA2 and SMARCA4 proteins, which are key components of the SWI/SNF chromatin remodeling complex and are implicated in acute myeloid leukemia (AML).[3]

Quantitative Biological Activity Data

The most potent compound, A11, demonstrated efficient degradation of both SMARCA2 and SMARCA4 and significant inhibition of cancer cell proliferation.[3]

Table 3: Biological Activity of SMARCA2/4 Degrader A11 [3]

| Parameter | Value | Cell Lines |

| SMARCA2 Degradation (DC50) | 3.0 nM | - |

| SMARCA2 Degradation (Dmax) | 98% | - |

| SMARCA4 Degradation (DC50) | 4.0 nM | - |

| SMARCA4 Degradation (Dmax) | 98% | - |

| Proliferation Inhibition | Significant | MV-4-11, MOLM-13, SU-DHL-4 |

Experimental Protocols

Western Blotting for Protein Degradation

-

Cell Treatment: Cancer cell lines (e.g., MV-4-11) are treated with the test compound for a specified time.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol.

-

Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Signaling Pathway: SMARCA2/4 Degradation and Downstream Effects

Caption: Proposed mechanism of action for a SMARCA2/4 degrading PROTAC, leading to anticancer effects.

Selective CB2 Agonism of 3-Amino-6-aryl Pyridazines for Inflammatory Pain

Derivatives of 3-amino-6-aryl-pyridazine have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2).[4] The CB2 receptor is primarily expressed in immune cells and is a promising target for the treatment of inflammatory pain without the psychoactive side effects associated with CB1 receptor activation.

Structure-activity relationship (SAR) studies have led to the identification of compounds with high efficacy and selectivity for the CB2 receptor, demonstrating their potential for development as novel anti-inflammatory and analgesic agents. One such pyridazine analogue, compound 35, showed high potency in an in vivo model of inflammatory pain.[4]

Conclusion and Future Directions

While direct biological data for 3-Amino-6-bromobiphenyl derivatives remains scarce, the analysis of structurally related compounds reveals a rich therapeutic potential for this chemical space. The presence of an aminobiphenyl or a brominated aryl moiety in various molecular scaffolds has been shown to confer potent anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on the synthesis and systematic biological evaluation of a library of 3-Amino-6-bromobiphenyl derivatives. Key areas of investigation should include:

-

Antiproliferative activity against a broad panel of cancer cell lines.

-

Enzyme inhibitory activity against relevant targets such as kinases and proteases.

-

Antimicrobial activity against a range of pathogenic bacteria and fungi.

-

In vivo efficacy and pharmacokinetic studies for the most promising lead compounds.

The methodologies and data presented in this guide provide a solid foundation for researchers to embark on the exploration of 3-Amino-6-bromobiphenyl derivatives as a source of novel therapeutic agents.

References

- 1. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-Amino-6-bromobiphenyl

Disclaimer: The following guide has been compiled from available chemical data. Specific safety and toxicity data for 3-Amino-6-bromobiphenyl (CAS No. 1036750-83-0) is limited in publicly accessible records. Therefore, this document incorporates extrapolated data from structurally similar compounds, including 3-aminobiphenyl and 3-bromobiphenyl, to provide a comprehensive, albeit precautionary, safety guide. All procedures should be conducted with this in mind, and a thorough risk assessment should be performed by qualified personnel before handling this chemical.

Section 1: Chemical and Physical Properties

The following table summarizes the known and predicted physical and chemical properties of 3-Amino-6-bromobiphenyl.

| Property | Value | Source |

| CAS Number | 1036750-83-0 | [1] |

| Molecular Formula | C₁₂H₁₀BrN | [2] |

| Molecular Weight | 248.12 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Density | 1.432 ± 0.06 g/cm³ (predicted) | [2] |

| Solubility | Practically insoluble in water (0.047 g/L at 25°C, predicted) | [2] |

| LogP | 4.27950 (predicted) | [2] |

| Topological Polar Surface Area | 26 Ų | [3] |

Section 2: Hazard Identification and Classification

| Hazard Class | GHS Category | Hazard Statement | Basis for Extrapolation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation | [4] |

| Carcinogenicity | Category 1A (Suspected) | H350: May cause cancer | Based on data for 3-aminobiphenyl |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |

GHS Pictograms (Potential):

Signal Word (Potential): Danger

[5]#### Section 3: First-Aid Measures

The following first-aid measures are recommended based on potential hazards.

[1]| Exposure Route | First-Aid Procedure | | --- | --- | | Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |[5] | Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. |[5] | Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |[4] | Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |[1]

Section 4: Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing. *[1] Avoid formation of dust and aerosols. *[1] Provide appropriate exhaust ventilation at places where dust is formed. *[1] Do not eat, drink, or smoke when using this product. * Wash hands thoroughly after handling.

Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated place. *[1] Keep the container tightly closed. *[1] Store locked up. *[4] Store away from incompatible materials such as strong oxidizing agents.

Section 5: Accidental Release Measures

Personal Precautions, Protective Equipment, and Emergency Procedures:

-

Use personal protective equipment. *[1] Avoid dust formation. *[1] Avoid breathing vapors, mist, gas, or dust. *[1] Ensure adequate ventilation. *[1] Evacuate personnel to safe areas.

[1]Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so. *[1] Do not let the product enter drains. *[1] Discharge into the environment must be avoided.

[1]Methods and Materials for Containment and Cleaning Up:

-

Pick up and arrange disposal without creating dust.

-

Sweep up and shovel.

-

Keep in suitable, closed containers for disposal.

Section 6: Experimental Protocols - Safe Handling of a Chemical Powder

The following is a generalized protocol for the safe handling of a potentially hazardous chemical powder like 3-Amino-6-bromobiphenyl.

Objective: To safely weigh and prepare a solution of a chemical powder.

Materials:

-

3-Amino-6-bromobiphenyl

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, and a properly fitted respirator or use of a chemical fume hood.

Procedure:

-

Preparation:

-

Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.

-

Don all required PPE.

-

Place all necessary equipment within the fume hood.

-

-

Weighing:

-

Place a weighing boat on the analytical balance and tare it.

-

Carefully use a clean spatula to transfer the desired amount of 3-Amino-6-bromobiphenyl to the weighing boat. Avoid generating dust.

-

Record the exact weight.

-

-

Dissolution:

-

Carefully transfer the weighed powder into a beaker.

-

Add a small amount of the chosen solvent to the weighing boat to rinse any remaining powder and transfer the rinse to the beaker.

-

Add the remaining solvent to the beaker up to approximately 80% of the final desired volume.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer to dissolve the powder.

-

-

Final Preparation:

-

Once dissolved, carefully transfer the solution to the volumetric flask.

-

Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask.

-

Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

-

Cleanup:

-

Dispose of the weighing boat and any contaminated materials in the appropriate solid waste container.

-

Clean all glassware thoroughly.

-

Wipe down the work area.

-

Remove and dispose of gloves properly.

-

Wash hands thoroughly.

-

Section 7: Visualized Workflow

The following diagram illustrates a general workflow for responding to a chemical spill.

Caption: Workflow for Chemical Spill Response.

References

An In-depth Technical Guide on the Handling and Disposal of 3-Amino-6-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and appropriate disposal of 3-Amino-6-bromobiphenyl (CAS No. 1036750-83-0), a chemical intermediate used in various research and development applications. Adherence to these guidelines is crucial to ensure personnel safety and environmental protection.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Amino-6-bromobiphenyl is presented below. This data is essential for understanding its behavior and potential hazards.

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrN |

| Molecular Weight | 248.12 g/mol [1] |

| Appearance | Solid |

| Density | 1.432 ± 0.06 g/cm³ (at 20°C, 760 Torr)[1] |

| Solubility | Almost insoluble in water (0.047 g/L at 25°C)[1] |

| LogP | 4.27950[1] |

| Topological Polar Surface Area | 26.02 Ų[1] |

Hazard Identification and Safety Precautions

3-Amino-6-bromobiphenyl is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3]

Experimental Protocols: Handling and Storage

Strict adherence to the following protocols is mandatory when handling 3-Amino-6-bromobiphenyl to minimize exposure and ensure a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye/Face Protection: Use safety goggles or a face shield.[4]

-

Skin and Body Protection: Wear a lab coat. For larger quantities or potential for significant exposure, consider additional protective clothing.[4]

-

Respiratory Protection: Use a certified chemical fume hood for all manipulations.[4] If a fume hood is not available or if dusts are generated, a respirator with a P2 filter is recommended.

3.2. Safe Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.

-

Work Area: Conduct all work with 3-Amino-6-bromobiphenyl in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Dispensing: Avoid the formation of dust and aerosols during handling.[5] Use appropriate tools (e.g., spatulas) for transferring the solid material.

-

Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Contamination: Immediately change any contaminated clothing.

3.3. Storage

-

Store in a tightly closed, suitable container.[5]

-

Keep in a cool, dry, and well-ventilated place.

-

Store locked up.[2]

-

Segregate from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

4.1. Accidental Release Measures

-

Evacuation: Evacuate personnel to a safe area.[5]

-

Ventilation: Ensure adequate ventilation.

-

Personal Precautions: Use personal protective equipment.[5] Avoid breathing vapors, mist, gas, or dust.[5]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Cleanup: Pick up and arrange for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[5]

4.2. First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Disposal Protocol

The disposal of 3-Amino-6-bromobiphenyl and its waste must be conducted in compliance with all local, regional, and national regulations. The primary recommended method is through a licensed hazardous waste disposal company.[4]

5.1. Waste Identification and Segregation

-

Identify Waste Streams: Clearly identify all waste containing 3-Amino-6-bromobiphenyl, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions.

-

Segregate Halogenated Waste: As a halogenated organic compound, it is crucial to segregate this waste into a designated "Halogenated Organic Waste" stream.[4] Do not mix with non-halogenated waste.[4][6]

5.2. Waste Collection and Containment

-

Solid Waste: Collect solid waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE). Keep the container closed at all times, except when adding waste.[4]

-

Liquid Waste: For solutions, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste." Do not overfill containers; a general rule is to fill to no more than 80% capacity.[4]

-

Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the chemical name (3-Amino-6-bromobiphenyl), and the approximate concentration or composition.[6]

5.3. Final Disposal

-

Arrange for the removal of the chemical waste through a licensed hazardous waste disposal service.[4][6]

-

Complete all required waste pickup forms, accurately describing the contents of the waste container.[6]

Visualization of Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of 3-Amino-6-bromobiphenyl.

Caption: Workflow for Handling and Disposal of 3-Amino-6-bromobiphenyl.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Amino-6-bromobiphenyl

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction is particularly vital in the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in medicinally important compounds.[1] These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Amino-6-bromobiphenyl with various boronic acids. The presence of an unprotected primary amine in the substrate requires careful optimization of reaction conditions to prevent potential catalyst inhibition through coordination with the palladium center.[1] The following protocols and data, based on established procedures for structurally similar amino-substituted aryl bromides, serve as a comprehensive resource for synthesizing novel triaryl compounds.[4]

Data Presentation: Reaction Parameters

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields in Suzuki-Miyaura coupling reactions. The following tables summarize common parameters used for analogous amino-substituted aryl halides, providing a strong starting point for the optimization of reactions with 3-Amino-6-bromobiphenyl.

Table 1: Typical Palladium Catalysts and Ligands

| Catalyst | Ligand (if separate) | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ (Tetrakis) | - | 3 - 5 | A common, air-stable Pd(0) catalyst suitable for a wide range of substrates.[1][5] |

| Pd(OAc)₂ (Palladium(II) Acetate) | PPh₃, PCy₃, SPhos | 2 - 5 | A Pd(II) precatalyst that is reduced in situ to Pd(0). Often used with phosphine ligands.[6][7][8] |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)) | P(t-Bu)₃ | 1 - 3 | A common Pd(0) source, often paired with bulky, electron-rich phosphine ligands for coupling challenging substrates like aryl chlorides.[8] |

| [PdCl₂(dppf)] | - | 1 - 3 | An effective catalyst that is often used for a broad scope of coupling partners. |

Table 2: Common Bases and Solvents

| Base | Solvent System | Temperature (°C) | Notes |

| K₂CO₃ (Potassium Carbonate) | 1,4-Dioxane/H₂O, Toluene, Isopropanol/H₂O | 80 - 110 | A moderately strong base, widely used and effective for many Suzuki couplings.[2][6] |

| K₃PO₄ (Potassium Phosphate) | 1,4-Dioxane/H₂O, Toluene | 80 - 110 | A non-nucleophilic base often employed for sensitive substrates.[1][7] |

| Cs₂CO₃ (Cesium Carbonate) | 1,4-Dioxane, THF | 80 - 100 | A stronger base that can be effective for less reactive aryl chlorides or bromides.[7] |

| NaHCO₃ (Sodium Bicarbonate) | Toluene/Ethanol/H₂O, DMF | 80 - 90 | A mild base suitable for substrates with base-sensitive functional groups. |

| NaOH (Sodium Hydroxide) | THF/H₂O | 60 - 80 | A strong base that can accelerate the reaction but may not be compatible with all functional groups.[2][9] |

Experimental Protocols

Two detailed protocols are provided: a conventional heating method and a more rapid microwave-assisted method.

Protocol 1: Conventional Heating Method

Materials:

-

3-Amino-6-bromobiphenyl (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)[1]

-

Base (e.g., K₃PO₄, 2.0 eq)[1]

-

Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 ratio)[1]

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add 3-Amino-6-bromobiphenyl, the arylboronic acid, and the base.[1]

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.[10]

-

Under a positive flow of inert gas, add the palladium catalyst.[4]

-

Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of the aryl bromide) via syringe.[1][10]

-

Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.[1][10]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]

Protocol 2: Microwave-Assisted Method

Materials:

-

3-Amino-6-bromobiphenyl (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-catalyst)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O or DMF)

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave reaction vial, combine 3-Amino-6-bromobiphenyl, the arylboronic acid, the base, and the palladium catalyst/ligand.

-

Add the chosen solvent system to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.[1]

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] Optimal conditions should be determined for each specific substrate combination.

-

After the reaction is complete, cool the vial to room temperature.

-

Perform the work-up and purification as described in the conventional heating protocol (steps 8-10).[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

Application Note and Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-bromobiphenyl

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl structures.[1] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials.[2][3] This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 3-Amino-6-bromobiphenyl with various arylboronic acids, a key transformation for the synthesis of complex molecular architectures prevalent in biologically active compounds.

Reaction Principle:

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (3-Amino-6-bromobiphenyl), forming a Pd(II) intermediate.[4]

-

Transmetalation: In the presence of a base, the organic group from the organoboron species (arylboronic acid) is transferred to the palladium center.[4]

-

Reductive Elimination: The two organic moieties on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4][5]

Experimental Protocols

This section outlines two common methods for the Suzuki-Miyaura coupling of 3-Amino-6-bromobiphenyl: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating Method

Materials:

-

3-Amino-6-bromobiphenyl (1.0 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.02 - 0.05 equivalents)

-

Ligand (if required, e.g., PPh₃, P(t-Bu)₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Round-bottom flask or reaction vial with a stir bar

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-Amino-6-bromobiphenyl (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

With vigorous stirring, heat the reaction mixture to 80-100 °C.[6]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[1]

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[1]

Materials:

-

3-Amino-6-bromobiphenyl (1.0 equivalent)

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) (0.02 - 0.03 equivalents)

-

Ligand (if not using a pre-catalyst, e.g., PPh₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, DMF, ethanol/water)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine 3-Amino-6-bromobiphenyl (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (2.0 eq.).[1]

-

Add the palladium catalyst and ligand (if necessary).

-

Add the chosen solvent system to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined for each specific substrate combination.[1]

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of various aryl bromides with arylboronic acids, which can be used as a reference for the expected outcomes for the coupling of 3-Amino-6-bromobiphenyl.

| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |